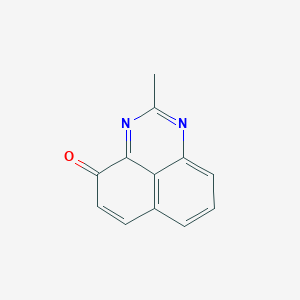
2-(3-Methoxyphenyl)-2,5,5-trimethyl-4-(propan-2-yl)-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxyphenyl)-2,5,5-trimethyl-4-(propan-2-yl)-1,3-dioxane is an organic compound with a complex structure that includes a methoxyphenyl group, a trimethyl group, and a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-2,5,5-trimethyl-4-(propan-2-yl)-1,3-dioxane typically involves the reaction of 3-methoxyphenol with isobutyraldehyde in the presence of an acid catalyst. The reaction proceeds through a series of steps including condensation, cyclization, and methylation to form the final product. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques such as distillation and crystallization is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-2,5,5-trimethyl-4-(propan-2-yl)-1,3-dioxane undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-(3-Methoxyphenyl)-2,5,5-trimethyl-4-(propan-2-yl)-1,3-dioxane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)-2,5,5-trimethyl-4-(propan-2-yl)-1,3-dioxane involves its interaction with specific molecular targets and pathways. The methoxyphenyl group may interact with enzymes or receptors, modulating their activity. The dioxane ring structure can influence the compound’s stability and reactivity, affecting its overall biological and chemical behavior.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-2,5,5-trimethyl-4-(propan-2-yl)-1,3-dioxane
- 2-(3-Hydroxyphenyl)-2,5,5-trimethyl-4-(propan-2-yl)-1,3-dioxane
- 2-(3-Methoxyphenyl)-2,5,5-trimethyl-4-(methyl)-1,3-dioxane
Uniqueness
2-(3-Methoxyphenyl)-2,5,5-trimethyl-4-(propan-2-yl)-1,3-dioxane is unique due to its specific substitution pattern and the presence of the methoxy group, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for research and industrial applications.
Properties
CAS No. |
61920-08-9 |
|---|---|
Molecular Formula |
C17H26O3 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-2,5,5-trimethyl-4-propan-2-yl-1,3-dioxane |
InChI |
InChI=1S/C17H26O3/c1-12(2)15-16(3,4)11-19-17(5,20-15)13-8-7-9-14(10-13)18-6/h7-10,12,15H,11H2,1-6H3 |
InChI Key |
GNYIUMVKGGDKPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(COC(O1)(C)C2=CC(=CC=C2)OC)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


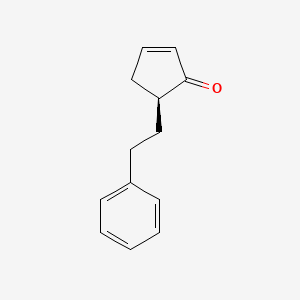
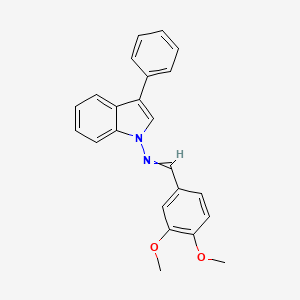
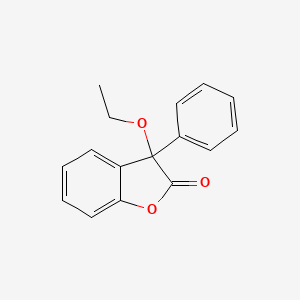
![Acetamide, N-(3-phenylbenzo[b]thien-2-yl)-](/img/structure/B14545580.png)
![(Z)-3-hydroxy-2-[(4-methoxyphenyl)diazenyl]-N-phenylbut-2-enamide](/img/structure/B14545587.png)
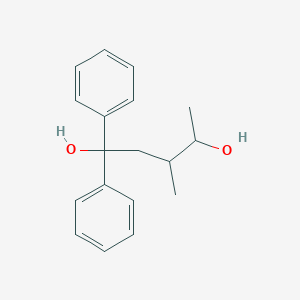
![[3-Amino-3-(4-methylphenyl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B14545603.png)
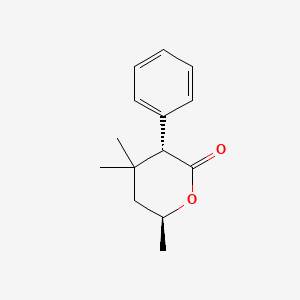
![2-[2-(Thiophen-2-yl)ethenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B14545627.png)
![2-{[(3-Fluorophenyl)carbamothioyl]carbamoyl}phenyl acetate](/img/structure/B14545630.png)
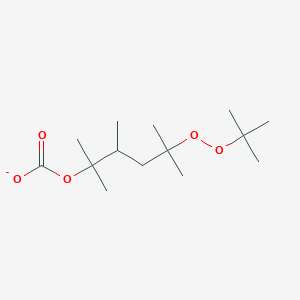
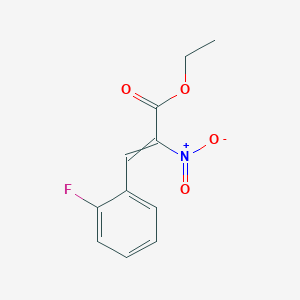
![2-[1-(2-Bromoethyl)pyridin-4(1H)-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14545642.png)
